

# SHR-1819: A Deep Dive into its Mechanism of Action in Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SHR-1819 is a novel, humanized monoclonal antibody currently under investigation for the treatment of Type 2 inflammatory diseases, including atopic dermatitis (AD). Developed by Jiangsu Hengrui Pharmaceuticals, this therapeutic agent targets the alpha subunit of the interleukin-4 receptor (IL-4R $\alpha$ ), a critical component in the signaling cascade of two key cytokines implicated in the pathophysiology of atopic dermatitis: interleukin-4 (IL-4) and interleukin-13 (IL-13). By blocking IL-4R $\alpha$ , SHR-1819 aims to inhibit the downstream signaling pathways that drive the inflammatory processes characteristic of AD, offering a promising therapeutic strategy for this chronic skin condition. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of SHR-1819 in atopic dermatitis.

# Core Mechanism of Action: Targeting the IL-4/IL-13 Axis

At the heart of SHR-1819's therapeutic potential is its high-affinity binding to human IL-4R $\alpha$ .[1] [2] This receptor subunit is a shared component of the Type I receptor (IL-4R $\alpha$ /yc) for IL-4 and the Type II receptor (IL-4R $\alpha$ /IL-13R $\alpha$ 1) for both IL-4 and IL-13. By binding to IL-4R $\alpha$ , SHR-1819 effectively blocks the signaling of both IL-4 and IL-13, which are pivotal drivers of Type 2 inflammation.[1][3]



The binding of IL-4 or IL-13 to their respective receptors initiates a signaling cascade through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][5] Specifically, this involves the activation of STAT6.[1][2] Activated STAT6 translocates to the nucleus, where it upregulates the expression of genes involved in the inflammatory response, including those responsible for immunoglobulin E (IgE) production, eosinophil recruitment, and mast cell activation. SHR-1819's blockade of IL-4R $\alpha$  prevents this STAT6 activation, thereby inhibiting the downstream inflammatory effects.[1][2]

## **Quantitative Preclinical Data**

The preclinical development of SHR-1819 has yielded significant quantitative data supporting its potent and specific activity.

| Parameter              | Result                                                                                              | Source |
|------------------------|-----------------------------------------------------------------------------------------------------|--------|
| Binding Affinity       | High binding affinity to human<br>IL-4Rα                                                            | [1][2] |
| Blocking Concentration | Sub-nanomolar concentration required to effectively block IL-4Rα                                    | [1][2] |
| In Vitro Inhibition    | Significantly inhibited hIL-<br>4/hIL-13-induced TF-1 cell<br>proliferation and STAT6<br>activation | [1][2] |

A Phase I study in healthy subjects provided initial pharmacokinetic insights:



| Pharmacokinetic<br>Parameter         | Dose Range | Result                                                               | Source |
|--------------------------------------|------------|----------------------------------------------------------------------|--------|
| Time to Maximum Concentration (Tmax) | 60–720 mg  | 4–7 days                                                             | [6]    |
| Mean Half-life                       | 120–720 mg | 2.88–5.97 days                                                       | [6]    |
| Exposure (AUC)                       | 120–720 mg | Increased in a manner<br>greater than<br>proportionally with<br>dose | [6]    |
| Clearance Rate                       | 120–720 mg | Decreased with increasing dose                                       | [6]    |

Furthermore, the Phase I study demonstrated a dose-dependent trend in the reduction of inflammatory biomarkers:

| Biomarker  | Effect                                                                   | Source |
|------------|--------------------------------------------------------------------------|--------|
| TARC/CCL17 | Reduction in percentage change from baseline with a dose-dependent trend | [6][7] |
| IgE        | Reduction in percentage change from baseline                             | [6][7] |

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of SHR-1819.

# **Antibody Generation and Affinity Determination**

 Antibody Generation: SHR-1819 was generated by immunizing C57BL/6 mice with recombinant human IL-4Rα (hIL-4Rα) protein. The resulting antibody underwent humanization and affinity maturation.[1][2]



 Binding Properties Analysis: The binding characteristics of SHR-1819 to IL-4Rα were determined using surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA).[1][2]

## **In Vitro Functional Assays**

- Cell Line: The human erythroleukemic cell line TF-1 was used, as its proliferation is dependent on IL-4 or IL-13.[1]
- Cell Proliferation Assay: The inhibitory effect of SHR-1819 on hIL-4- and hIL-13-induced cell proliferation was assessed.[1][2]
- STAT6 Activation Assay: The ability of SHR-1819 to inhibit the activation (phosphorylation) of STAT6 in response to hIL-4 and hIL-13 stimulation was evaluated.[1][2]

### In Vivo Efficacy Studies

- Animal Model: hIL-4/hIL-4Rα transgenic mice were used for in vivo efficacy studies.[1][2]
- Atopic Dermatitis Model: An oxazolone-induced atopic dermatitis model was utilized.
   Repetitive exposure to oxazolone induces a chronic Th2 hypersensitivity reaction, mimicking human AD. Treatment with SHR-1819 was evaluated for its ability to attenuate atopic skin symptoms, such as ear swelling.[5]
- Other Models: The therapeutic potential of SHR-1819 was also assessed in murine models of asthma and allergic rhinitis.[1][2]

## Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR-1819: A Deep Dive into its Mechanism of Action in Atopic Dermatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#shr-1819-mechanism-of-action-in-atopic-dermatitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com